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Introduction

SJH1-51B is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted
degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. As a key
regulator of oncogene transcription, BRD4 is a prominent target in cancer therapy. SJH1-51B
operates by hijacking the cell's natural protein disposal system. It is a heterobifunctional
molecule that links a ligand for the SKP1 E3 ubiquitin ligase adaptor protein to the BET inhibitor
JQ1. This induced proximity triggers the ubiquitination and subsequent proteasomal
degradation of BRD4. This document provides a comprehensive overview of the available in
vitro data for SJH1-51B, including detailed experimental protocols and quantitative results. As
of the latest literature search, no in vivo studies for SJH1-51B have been publicly reported.

Data Presentation
In Vitro Degradation of BRD4

The ability of SJH1-51B to induce the degradation of BRD4 has been evaluated in various cell
lines. The following tables summarize the key quantitative findings from these studies.
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Cell Line Treatment Outcome
Degraded the short isoform of
HEK293T SJH1-51B BRD4. The long isoform was
not degraded.
Degraded both the long and
MDA-MB-231 SJH1-51B
short isoforms of BRDA4.
BRD4 degradation was
SJH1-51B + Bortezomib (1 attenuated, confirming
HEK293T
M) proteasome-dependent
degradation.
BRD4 degradation was
attenuated, indicating
HEK293T SJH1-51B + MLN4924 (1 uM) dependence on NEDDylation

for Cullin-RING E3 ligase

activity.

shSKP1 HEK293T

SJH1-51B (5 pM) for 24h

BRD4 degradation was
completely attenuated,
confirming the requirement of
SKP1.

Proteomic Profiling of SJH1-51B

Tandem mass tagging (TMT)-based quantitative proteomic profiling was performed in MDA-
MB-231 cells to assess the selectivity of SJH1-51B.

Cell Line Treatment Duration Results
Moderately selective
BRD4 degradation. 16
MDA-MB-231 SJH1-51B (10 uM) 24 hours proteins were

significantly reduced

in levels by >50%.
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Experimental Protocols
Cell Culture

HEK293T and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were

maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BRD4 Degradation

Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The
following day, cells were treated with either DMSO (vehicle control), MZ1 (1 uM, as a control
degrader), or SJH1-51B at the indicated concentrations and for the specified durations. For
inhibitor studies, cells were pre-treated with bortezomib (1 uM) or MLN4924 (1 uM) for 1 hour
prior to the addition of SJH1-51B.

Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer
supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using the BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a PVDF membrane.

Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at
room temperature. Primary antibodies against BRD4 and GAPDH (as a loading control) were
incubated overnight at 4°C. The following day, membranes were washed with TBST and
incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Detection and Quantification: Protein bands were visualized using an enhanced
chemiluminescence (ECL) detection system. Band intensities were quantified by
densitometry and normalized to the GAPDH loading control.

TMT-Based Quantitative Proteomic Profiling

Cell Treatment and Lysis: MDA-MB-231 cells were treated with DMSO or SJH1-51B (10 puM)
for 24 hours. Cells were then harvested and lysed.
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» Protein Digestion and TMT Labeling: Proteins were digested with trypsin, and the resulting
peptides were labeled with TMT reagents according to the manufacturer's protocol.

o LC-MS/MS Analysis: The labeled peptides were fractionated and analyzed by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The raw data was processed to identify and quantify proteins. Proteins with a
greater than 50% reduction in levels in the SJH1-51B treated samples compared to the
DMSO control were considered significantly degraded.

SKP1 Knockdown Experiments

o Generation of SKP1 Knockdown Cells: HEK293T cells were transduced with lentiviral
particles containing shRNA targeting SKP1 (shSKP1) or a non-targeting control ShRNA
(shControl).

o Cell Treatment and Western Blotting: shControl and shSKP1 HEK293T cells were treated
with DMSO or SJH1-51B (5 puM) for 24 hours. Cell lysates were then analyzed by Western
blotting for BRD4 and SKP1 levels, with GAPDH as a loading control.

Mandatory Visualization
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Caption: Mechanism of action for SJH1-51B-mediated BRD4 degradation.
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Caption: Workflow for confirming the mechanism of SJH1-51B degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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